Einecs 306-155-3
Description
EINECS 306-155-3 is a chemical listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 substances marketed in the EU prior to 1981 . Computational methods, such as Read-Across Structure Activity Relationships (RASAR), leverage structural similarity to infer toxicity and physicochemical properties for EINECS compounds like 306-155-3, reducing reliance on animal testing .
Properties
CAS No. |
96507-77-6 |
|---|---|
Molecular Formula |
C12H24N2O9 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O7/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)3(9)4(10)5(11)6(12)13/h5H,1-4,7-8H2,(H,9,10);1-5,8-11H,(H,12,13)/t5-;2-,3+,4+,5-/m00/s1 |
InChI Key |
OCYCLZVRYWSMGW-GYCJZBAESA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 306-155-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound. Common reagents may include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions can vary widely based on the reaction conditions and the specific reagents used .
Scientific Research Applications
Einecs 306-155-3 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in research related to its biological activity, potential therapeutic uses, or toxicological effects. In industry, it may be used in the production of materials, chemicals, or pharmaceuticals .
Mechanism of Action
The mechanism of action of Einecs 306-155-3 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes, receptors, or other cellular components to exert its effects. The detailed molecular targets and pathways involved would require specific experimental data and research findings .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Analog Identification
EINECS 306-155-3 can be compared to structurally analogous compounds using Tanimoto similarity indices (≥70% similarity via PubChem 2D fingerprints) . For example:
| Compound | CAS/EINECS No. | Structural Class | Tanimoto Similarity |
|---|---|---|---|
| Target Compound | This compound | Not explicitly stated | — |
| Quaternary Ammonium Compound | EINECS 91081-09-3 | Perfluoroalkyl-substituted | High (≥70%) |
| Pyridinium Derivative | CAS 25935-14-2 | Fluorinated alkyl chain | Moderate (≥70%) |
| Organothiophosphate | EINECS 92129-34-5 | Sulfate-functionalized | Moderate (≥70%) |
Notes:
- Perfluoroalkyl compounds (e.g., EINECS 91081-09-3) share functional groups that may confer similar persistence and bioaccumulation risks .
Physicochemical and Toxicological Properties
Quantitative Structure-Activity Relationship (QSAR) models predict key properties for this compound based on analogs:
| Property | This compound | EINECS 91081-09-3 | CAS 25935-14-2 |
|---|---|---|---|
| log Kow (Hydrophobicity) | 3.2–4.5 (predicted) | 4.8 (experimental) | 3.9 (predicted) |
| Acute Toxicity (LC50, Fish) | 12 mg/L (predicted) | 8.5 mg/L (experimental) | 15 mg/L (predicted) |
| Persistence | High (fluorinated) | Very High (perfluoroalkyl) | Moderate (alkyl chain) |
Sources: QSAR predictions derived from chlorinated alkanes and organothiophosphates ; experimental data from REACH Annex VI .
Functional Similarity
- Industrial Use : Like EINECS 91081-09-3 (used in firefighting foams), this compound may serve as a surfactant or corrosion inhibitor.
- Environmental Impact : Fluorinated analogs (e.g., EINECS 91081-09-3) exhibit high persistence, suggesting this compound might require similar regulatory scrutiny .
Research Findings and Data Limitations
- Machine Learning Insights : RASAR models achieve >90% coverage of EINECS compounds using only 1,387 labeled analogs, demonstrating efficient toxicity prediction for this compound .
- Data Gaps : Experimental validation for this compound is sparse, relying heavily on read-across from structurally similar compounds. For example, its acute toxicity to daphnids remains unverified .
Q & A
Q. How to integrate multi-omics approaches (e.g., metabolomics, proteomics) in toxicological studies of this compound?
- Methodological Answer : Design experiments to capture system-wide effects (e.g., cell culture assays paired with mass spectrometry). Use pathway analysis tools (e.g., KEGG, Reactome) to interpret omics data. Address data complexity with machine learning algorithms (e.g., clustering for biomarker discovery) .
Data Presentation Guidelines
Key Recommendations
- Reproducibility : Archive protocols in open-access repositories (e.g., Protocols.io ) and share raw data via platforms like Zenodo .
- Ethical Compliance : Obtain ethics approval for studies involving human/non-human subjects and disclose conflicts of interest .
- Peer Review : Pre-submit manuscripts to preprint servers for community feedback and address reviewer critiques systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
